

p-(Dimethylamino)cinnamic acid and its common synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *p*-(Dimethylamino)cinnamic acid

Cat. No.: B074946

[Get Quote](#)

An In-depth Technical Guide to **p-(Dimethylamino)cinnamic Acid** for Advanced Research and Development

Introduction

p-(Dimethylamino)cinnamic acid (DMACA) is a synthetically versatile aromatic carboxylic acid, derived from the naturally occurring cinnamic acid scaffold. While cinnamic acid and its hydroxylated derivatives are renowned for a wide spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, DMACA distinguishes itself primarily through its utility as a chemical building block and its unique photophysical characteristics.^{[1][2][3]} The presence of a dimethylamino group, a potent electron-donating moiety, in conjugation with the electron-withdrawing carboxylic acid group, imparts significant intramolecular charge transfer (ICT) character to the molecule. This feature makes it a valuable component in the design of fluorescent probes and sensors.^[4]

For researchers, medicinal chemists, and drug development professionals, DMACA serves as a pivotal intermediate in the synthesis of more complex molecules, including peptides, dyes, and potential therapeutic agents.^{[4][5]} Its carboxylic acid handle provides a reactive site for straightforward functionalization, enabling its conjugation to other molecules of interest. This guide offers a comprehensive technical overview of DMACA, consolidating its chemical properties, core applications, and detailed experimental protocols to empower its effective use in the laboratory.

Compound Identification and Core Synonyms

Accurate identification is critical in research and procurement. **p-(Dimethylamino)cinnamic acid** is known by several synonyms in commercial and academic literature. The following table provides its key identifiers.

Identifier	Value
Primary Name	p-(Dimethylamino)cinnamic acid
CAS Number	1552-96-1 [6]
Molecular Formula	C ₁₁ H ₁₃ NO ₂ [6]
Molecular Weight	191.23 g/mol [6]
IUPAC Name	3-[4-(dimethylamino)phenyl]prop-2-enoic acid
Common Synonyms	4-(Dimethylamino)cinnamic acid, 3-(4-Dimethylaminophenyl)acrylic acid, 4-(N,N-Dimethylamino)cinnamic acid [6] [7] , DMACA
InChI Key	CQNPVMCASGWEHM-VMPITWQZSA-N [6] [7]
SMILES String	CN(C)c1ccc(\C=C\C(O)=O)cc1

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of DMACA is essential for its handling, storage, and application in experimental design.

Property	Value / Description	Source(s)
Appearance	Yellow to beige crystalline powder	[4][5]
Melting Point	227-228 °C (decomposes)	[5]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water.	[4][5]
Storage	Store at room temperature in a dry, well-ventilated area away from incompatible substances. Keep container tightly closed.	[4]
Spectral Data	1H NMR, 13C NMR, FTIR, and UV-VIS spectral data are available for this compound.	[8][9]

Core Applications in Scientific Research

DMACA's chemical structure makes it a valuable tool in several scientific domains.

- **Peptide Synthesis and Amide Coupling:** The carboxylic acid group of DMACA is readily activated for coupling with amines to form amide bonds. This makes it a useful reagent in peptide synthesis and for conjugating its chromophoric core to biomolecules or synthetic polymers. The synthesis of novel amides and hydrazides from cinnamic acid derivatives is a common strategy for generating compounds with potential biological activity.[10]
- **Building Block for Novel Therapeutics:** As a derivative of cinnamic acid, DMACA serves as a foundational structure for creating more complex molecules. Cinnamic acid derivatives are explored for a vast range of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and neuroprotective effects.[1][2][3] Functionalization of the carboxylic acid is a primary method for developing these novel chemical entities.
- **Fluorescent Probes and Dyes:** The molecule's inherent electronic structure, featuring donor and acceptor groups, makes it a candidate for developing fluorescent probes. Its

photophysical properties can be sensitive to the local environment, such as solvent polarity and binding events, which is a key principle in the design of chemical sensors.[\[4\]](#)

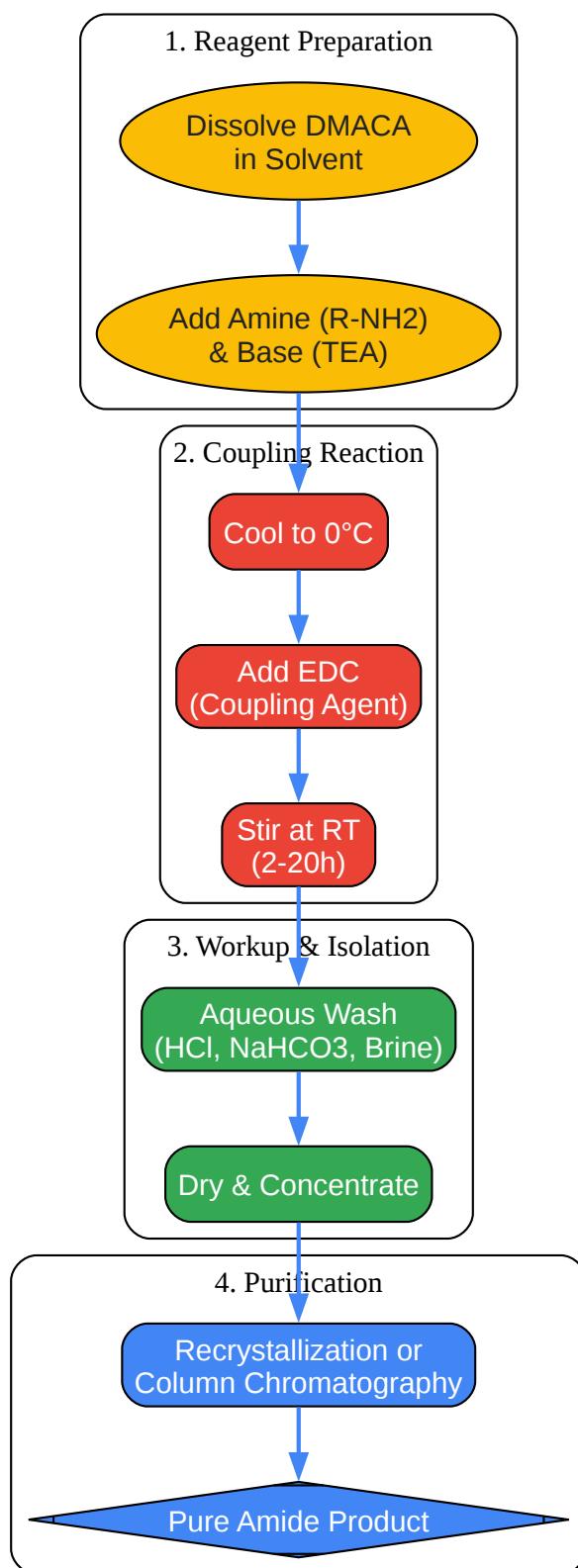
- Cosmetic and Dermatological Research: Certain derivatives of cinnamic acid are investigated for cosmetic applications. For instance, some are explored for their potential to inhibit melanin production, suggesting a role in skin lightening, and for their ability to absorb UV radiation, making them relevant for sun protection formulations.[\[4\]](#)

Experimental Protocol: Amide Synthesis via EDC Coupling

The conversion of DMACA's carboxylic acid to an amide is a fundamental and illustrative transformation. This protocol details a robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common water-soluble coupling agent.

Causality and Self-Validation: This protocol is designed to be self-validating. The choice of EDC as a coupling agent is based on its high efficiency and the ease of removing its urea byproduct through a simple aqueous wash. The addition of a base like triethylamine (TEA) is crucial to neutralize the HCl salt of EDC and to deprotonate the amine nucleophile, increasing its reactivity. The reaction progress can be monitored by Thin Layer Chromatography (TLC), providing clear checkpoints for reaction completion before proceeding to workup.

Step-by-Step Methodology


- Reagent Preparation:
 - In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **p-(Dimethylamino)cinnamic acid** (1.0 equivalent) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
 - Add the desired primary or secondary amine (1.1 equivalents) to the solution.
 - Add triethylamine (TEA) (1.5-2.0 equivalents) to the mixture.
- Activation and Coupling:

- Cool the flask to 0 °C in an ice bath. This is critical to control the exothermic reaction upon adding the coupling agent and to minimize potential side reactions.
- Slowly add EDC hydrochloride (1.2 equivalents) portion-wise to the stirring solution.
- Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

- Reaction Monitoring:
 - Monitor the reaction's progress using TLC (e.g., with a mobile phase of 50% Ethyl Acetate in Hexane). Spot the starting material (DMACA) and the reaction mixture. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is generally complete within 2-20 hours.[11][12]
- Aqueous Workup:
 - Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM or Ethyl Acetate).
 - Transfer the solution to a separatory funnel.
 - Wash the organic layer successively with 1N HCl to remove unreacted amine and TEA, followed by 1M NaHCO₃ solution to remove unreacted DMACA and neutralize any remaining acid, and finally with brine (saturated NaCl solution) to remove residual water. [11]
 - Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure amide.[5][11]

Workflow Visualization

The following diagram illustrates the key steps in the EDC-mediated amidation of **p-(Dimethylamino)cinnamic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for EDC-mediated amide synthesis.

Safety and Handling

p-(Dimethylamino)cinnamic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

- Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[9\]](#)
- Precautionary Statements:
 - Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[\[13\]](#)
 - Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[\[13\]\[14\]](#)
- Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), safety glasses or goggles, and chemical-resistant gloves is required.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated location.[\[4\]](#)

Conclusion

p-(Dimethylamino)cinnamic acid is a compound of significant utility for the modern researcher. Its value extends beyond being a simple derivative of cinnamic acid; its unique electronic properties and the reactivity of its carboxylic acid group make it a powerful tool in synthetic chemistry, materials science, and the early stages of drug discovery. By understanding its fundamental properties and mastering its core transformations, scientists can effectively leverage this molecule to construct novel chemical entities with tailored functions and activities. This guide provides the foundational knowledge and practical methodology to facilitate that endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 6. p-(Dimethylamino)cinnamic acid [webbook.nist.gov]
- 7. p-(Dimethylamino)cinnamic acid (CAS 1552-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. p-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 1540638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isca.in [isca.in]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [p-(Dimethylamino)cinnamic acid and its common synonyms]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074946#p-dimethylamino-cinnamic-acid-and-its-common-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com